1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-11-12-21(13-17)16-9-7-15(8-10-16)20-18(22)19-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODCLOZURNWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Urea Bond Formation Strategies
Condensation of Amines and Isocyanates
The most direct method involves reacting 4-(3-methoxypyrrolidin-1-yl)aniline with phenyl isocyanate under anhydrous conditions. This one-step process typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the urea linkage.
Key Parameters:
- Stoichiometry: A 1:1 molar ratio of amine to isocyanate minimizes side products like biurets.
- Catalysis: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates the reaction by deprotonating the amine.
- Yield: 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Representative Reaction Conditions
| Amine | Isocyanate | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4-(3-Methoxypyrrolidin-1-yl)aniline | Phenyl isocyanate | DCM | TEA | 68 |
| 4-(3-Methoxypyrrolidin-1-yl)aniline | Phenyl isocyanate | THF | DMAP | 72 |
Stepwise Synthesis via Carbamate Intermediates
For substrates sensitive to isocyanates, a two-step approach is preferred:
- Carbamate Formation: Treat 4-(3-methoxypyrrolidin-1-yl)aniline with phosgene or triphosgene to generate the corresponding carbamoyl chloride.
- Amine Coupling: React the carbamate with aniline in the presence of a base (e.g., potassium carbonate).
Advantages:
- Avoids handling toxic isocyanates.
- Higher purity due to intermediate isolation.
Limitations:
Modern Catalytic Approaches
Palladium-Catalyzed Carbonylation
Palladium complexes (e.g., Pd(OAc)₂/PPh₃) enable carbonylative coupling between 4-(3-methoxypyrrolidin-1-yl)iodobenzene and phenylurea precursors under CO atmosphere. This method offers superior regioselectivity for unsymmetrical ureas.
Reaction Conditions:
- Pressure: 1–3 atm CO.
- Temperature: 80–100°C.
- Solvent: Toluene or DMF.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A typical protocol involves irradiating a mixture of 4-(3-methoxypyrrolidin-1-yl)aniline and phenyl isocyanate in DMF at 100°C for 10–15 minutes.
Benefits:
- Efficiency: 90% conversion in <15 minutes.
- Scalability: Suitable for parallel synthesis of urea libraries.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the amine component on Wang resin allows iterative coupling with isocyanates. After cleavage from the resin, the target urea is obtained with >95% purity. This method is ideal for generating structural analogs for SAR studies.
Procedure Summary:
Optimization of Reaction Parameters
Characterization and Quality Control
Spectroscopic Analysis
Industrial-Scale Production Challenges
Cost-Efficiency
Emerging Methodologies
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Traditional Condensation | 68–72 | 95 | Moderate | 1.0 |
| Palladium Carbonylation | 80–85 | 98 | High | 2.5 |
| Solid-Phase Synthesis | 90 | 99 | Low | 3.0 |
Case Studies in Process Optimization
Kilogram-Scale Production (Patent Example)
A 2023 patent describes a 5 kg batch using:
Troubleshooting Common Issues
- Byproduct Formation: Excess isocyanate leads to biurets; controlled addition rates mitigate this.
- Color Impurities: Activated charcoal treatment during workup improves product whiteness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
- Oxidation of the methoxy group can yield 3-formylpyrrolidine derivatives.
- Reduction of the urea moiety can produce phenylamine derivatives.
- Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of substituted derivatives.
Scientific Research Applications
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported activities:
Structural and Functional Insights
- The 3-methoxypyrrolidinyl group in the target compound may balance lipophilicity and solubility due to its polar ether oxygen and compact pyrrolidine ring . High yields (89–93%) suggest efficient synthesis via isocyanate/aniline coupling, a method applicable to the target compound .
- Heterocyclic Modifications (): Thiazole (8i) and pyrrolopyrimidine substituents introduce heterocyclic motifs that enhance target binding via π-π stacking or hydrogen bonding. The 3-methoxypyrrolidinyl group may similarly engage in hydrogen bonds with enzymatic targets .
- Therapeutic Targeting (): The HIF-1α inhibitor () highlights the importance of aryl substitutions in hypoxia pathway modulation. The target compound’s pyrrolidinyl group may alter binding affinity compared to benzylamino derivatives .
Biological Activity
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound recognized for its potential biological activities. This compound's structure, which includes a urea moiety linked to phenyl and methoxypyrrolidine groups, suggests a diverse range of interactions with biological systems. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 291.38 g/mol. The presence of the methoxypyrrolidine group is significant for its biological activity, influencing receptor binding and enzyme interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity through binding, leading to downstream effects on cellular pathways. Understanding the binding affinity and selectivity is crucial for elucidating its pharmacological profile.
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation. For instance, it has shown potential in reducing viability in human cancer cell lines such as HeLa and A549.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM, indicating its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Enzyme Interaction
Research on enzyme inhibition revealed that the compound effectively inhibited specific cytochrome P450 isoforms, which are involved in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-ethylurea | Ethyl group instead of phenyl | Altered interaction dynamics |
| 1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-methylurea | Methyl group instead of phenethyl | Distinct chemical reactivity |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use mechanical exhaust systems to minimize airborne exposure .
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection (safety goggles or face shields) .
- Decontamination : Wash contaminated clothing separately and shower after handling .
- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. How can the structural characterization of this compound be performed?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze proton environments (e.g., methoxypyrrolidinyl protons at δ 3.2–3.8 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- IR : Identify urea C=O stretching vibrations (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Crystallography : Use X-ray diffraction to resolve bond angles and confirm stereochemistry .
- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties .
Q. What synthetic routes are available for this compound?
- Methodological Answer :
- Key Steps :
Coupling Reaction : React 4-(3-methoxypyrrolidin-1-yl)aniline with phenyl isocyanate in anhydrous THF under nitrogen .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Reagent Table :
| Reagent | Role | Conditions |
|---|---|---|
| Phenyl isocyanate | Electrophile | 0°C → RT, 12 h |
| THF | Solvent | Anhydrous, N₂ atmosphere |
| Triethylamine | Catalyst | 1.5 equiv |
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of urea derivatives like this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 09) to identify transition states and intermediates .
- Factorial Design : Screen variables (temperature, solvent polarity) via 2³ factorial experiments to maximize yield .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions .
Q. What strategies resolve contradictory data in the biological activity of this compound?
- Methodological Answer :
- Cross-Validation : Compare results across assays (e.g., enzyme inhibition vs. cell viability) to isolate confounding factors .
- SAR Analysis : Test structural analogs (e.g., fluorophenyl or pyridinyl substitutions) to identify critical pharmacophores .
- Data Reproducibility : Standardize protocols (e.g., IC₅₀ measurements in triplicate) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How does the 3-methoxypyrrolidinyl moiety influence the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K) .
- Pharmacokinetic Profiling :
- LogP : Measure via HPLC to assess lipophilicity (predicted LogP ~2.5) .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS .
- Comparative Analysis : Benchmark against analogs lacking the methoxy group to evaluate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
